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Compound of Interest

Compound Name:
[3-(Morpholin-4-yl)propyl](propan-

2-yl)amine

Cat. No.: B7820057 Get Quote

Status: Active Agent: Senior Application Scientist Ticket ID: MORPH-SOL-001 Subject:

Optimization of Morpholine-Substituted Final Compounds (Solid State & Formulation)

Executive Summary
Morpholine is a privileged scaffold in medicinal chemistry, often introduced to modulate basicity

(pKa ~8.3), improve metabolic stability, or enhance blood-brain barrier permeability.[1][2]

However, a recurring issue in late-stage lead optimization is the "solubility cliff." While the

morpholine ring is polar (LogP -0.86), its attachment to lipophilic aromatic cores often results in

compounds that exhibit pH-dependent solubility (soluble in gastric fluid, insoluble in intestinal

fluid) or high lattice energy driven by efficient hydrogen bond stacking.

This guide provides a root-cause analysis and actionable protocols to resolve solubility

bottlenecks for morpholine-containing new chemical entities (NCEs).

Part 1: Diagnostic Triage (Root Cause Analysis)
User Query:"My morpholine compound dissolves in DMSO but precipitates immediately upon

dilution in PBS (pH 7.4). What is happening?"

Technical Insight: This is a classic "Grease Ball" vs. "Brick Dust" diagnosis. Morpholine is a

weak base. At pH 7.4, it is largely un-ionized (free base form), leading to aggregation if the

lipophilic tail is dominant.
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Diagnostic Workflow:

Check the Melting Point (Tm):

High Tm (>200°C): You have a "Brick Dust" problem. The crystal lattice is too stable. The

morpholine oxygen is likely acting as a hydrogen bond acceptor in the crystal lattice,

tightening the packing.

Low Tm (<150°C): You have a "Grease Ball" problem. The solvation energy of water is

insufficient to overcome the lipophilicity of the scaffold.

Check pKa Proximity:

Morpholine pKa is typically 8.3–8.5.

At pH 1.2 (Stomach): ~100% Protonated (Cationic)

High Solubility.

At pH 7.4 (Blood/Tissue): ~90% Un-ionized (Neutral)

Precipitation risk.

Actionable Solution: If the issue is Brick Dust (High Tm), you must disrupt the crystal lattice

(See Part 2: Salt Selection). If the issue is Grease Ball (High LogP), you must rely on

surfactant-based formulations (See Part 3: Formulation).

Part 2: Chemical Optimization (Salt Selection)
User Query:"I tried an HCl salt, but it’s hygroscopic and didn't improve solubility significantly at

neutral pH. Which counterion should I use?"

Technical Insight: While Hydrochloride (HCl) is the default choice, it is often suboptimal for

morpholines. The chloride ion is small and charge-dense, creating a high lattice energy salt that

may be just as insoluble as the free base ("Common Ion Effect" in high Cl- media).

Recommended Strategy: The "Soft" Anion Approach For morpholine bases, bulky organic

sulfonates often disrupt packing better than small inorganic halides.
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Counterion pKa (Acid)
Rationale for Morpholine
Compounds

Mesylate (Methanesulfonate) -1.9

Gold Standard. Breaks lattice

symmetry; often yields stable,

non-hygroscopic polymorphs.

Tosylate -2.8

Good for increasing lipophilicity

of the salt itself if the drug is

too polar (rare for this issue).

Fumarate 3.03

Useful for "soft" salts; often

forms 2:1 stoichiometry

(Drug:Acid).

Hydrochloride -6.0

High risk of "Common Ion

Effect" in vivo; often

hygroscopic for morpholines.

Protocol: Rapid Salt Screen (Micro-Scale)

Dissolve: 50 mg of free base in acetone/methanol (9:1).

Add Acid: Add 1.05 equivalents of acid (Mesylic, HCl in ether, Fumaric).

Cycle: Heat to 50°C, then cool slowly to 4°C over 12 hours.

Harvest: Filter and analyze by XRPD (X-Ray Powder Diffraction) to confirm crystallinity.

Avoid amorphous salts at this stage as they are unstable.

Part 3: Formulation & Solvent Systems
User Query:"We cannot change the structure or salt form. How do we formulate this for animal

PK studies (IV/PO)?"

Technical Insight: Since morpholine is a weak base, its solubility is pH-dependent. You must

buffer the formulation to maintain the protonated state or encapsulate the lipophilic tail.

Option A: pH Manipulation (The "Acidic Spike")
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To keep morpholine solubilized, the pH must be 2 units below the pKa (Target pH < 6.0).

Vehicle: 50 mM Citrate Buffer (pH 4.0) or 0.1 N Tartaric Acid.

Risk: Potential irritation at the injection site (IV) or precipitation upon dilution in blood.

Option B: Cyclodextrin Complexation
Morpholine compounds fit well into Sulfobutyl ether-beta-cyclodextrin (SB-β-CD) (e.g.,

Captisol®). The hydrophobic cavity shields the lipophilic core, while the sulfonate groups on the

CD exterior interact with the protonated morpholine nitrogen.

Protocol: Cyclodextrin Compounding

Prepare 20% (w/v) SB-β-CD in water.

Adjust pH to 4.0 (ensures morpholine is cationic, aiding inclusion).

Add excess drug and stir for 24 hours.

Filter and readjust pH to 6.0–7.0 (if stability allows).

Visual Troubleshooting Workflows
Figure 1: Solubility Troubleshooting Decision Tree
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Chemical Modification Formulation Strategy

Compound Precipitates
in Aqueous Media

Check Melting Point (Tm)
(DSC Analysis)

Tm > 200°C
(High Lattice Energy)

High Tm

Tm < 150°C
(High Lipophilicity)

Low Tm

Strategy: Disruption
1. Switch to Mesylate/Tosylate

2. Create Amorphous Solid Dispersion (ASD)

Strategy: Solubilization
1. Lipid-based formulation (SEDDS)

2. Cyclodextrin (SB-β-CD)

Click to download full resolution via product page

Caption: Decision matrix distinguishing between crystal packing issues ("Brick Dust") and

lipophilicity issues ("Grease Ball") to guide remediation.

Figure 2: Salt Selection Workflow for Morpholines
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Morpholine Free Base
(pKa ~8.3)

Primary Screen
(Solvent: Acetone/MeOH)

HCl Salt
Risk: Common Ion Effect

Risk: Hygroscopicity

Mesylate Salt
Benefit: Breaks Lattice
Benefit: High Solubility

Fumarate Salt
Benefit: 2:1 Stoichiometry

Benefit: Moderate pH

Evaluation Criteria:
1. Crystallinity (XRPD)

2. Hygroscopicity (DVS)
3. Solubility @ pH 6.8

Lead Salt Candidate
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Caption: Systematic workflow for selecting the optimal counterion, prioritizing Mesylate for

morpholine-containing NCEs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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